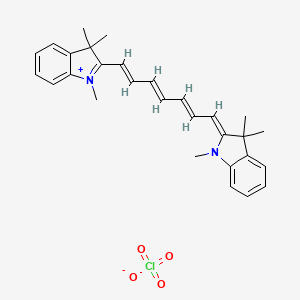

1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate

描述

1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate is a carbocyanine dye known for its long-wavelength absorption and emission properties. It is commonly used as a fluorescent dye in various scientific applications, including imaging and laser technologies .

准备方法

The synthesis of 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate typically involves the condensation of indole derivatives with appropriate aldehydes under acidic conditions. The reaction is followed by the addition of perchloric acid to form the perchlorate salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反应分析

1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Biological Imaging

Fluorescent Labeling : HITC is widely used in biological imaging due to its ability to stain cellular membranes and visualize live cells. Its long-wavelength fluorescence minimizes background interference from cellular autofluorescence, making it ideal for applications such as:

- Live Cell Imaging : HITC can be used to monitor membrane potential changes in real-time. Studies have shown its effectiveness in tracking cellular responses under different physiological conditions .

- Flow Cytometry : The dye's fluorescent properties allow for its use in flow cytometry, enabling the analysis of cell populations based on their membrane potential .

Case Study : In a study published in Chemical Communications, researchers utilized HITC to investigate the interaction between different cellular components under varying light conditions, demonstrating its utility in understanding cellular dynamics .

Photonics

Laser Dye Applications : HITC serves as a laser dye for infrared lasers due to its strong absorption and emission characteristics in the near-infrared spectrum. This property is particularly useful in:

- Optical Devices : HITC is incorporated into optical devices for enhanced imaging capabilities. Its ability to function effectively as a laser dye makes it suitable for applications in telecommunications and medical imaging technologies .

- Photonic Materials : The dye's properties enable its use in creating photonic materials that can manipulate light at specific wavelengths, contributing to advancements in optical technology .

Materials Science

Toner Compositions : HITC is utilized as an infrared absorbing additive in colored toner compositions. This application leverages its photophysical properties to enhance the performance of toners used in electrostatic imaging systems.

- Color Toner Development : The incorporation of HITC into toner formulations improves their sensitivity to infrared light, facilitating better image quality and efficiency during printing processes. This application has been documented in patents related to toner compositions and their use in xerographic processes .

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Biological Imaging | Live cell imaging | Real-time monitoring of cell dynamics |

| Photonics | Laser dye for infrared lasers | Enhanced imaging capabilities |

| Materials Science | Infrared absorbing additive in toners | Improved toner performance |

作用机制

The compound exerts its effects primarily through its fluorescent properties. It absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful for imaging and detection purposes. The molecular targets include cellular structures such as mitochondria, where it accumulates and fluoresces under appropriate conditions .

相似化合物的比较

1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine perchlorate is unique due to its long-wavelength absorption and emission properties. Similar compounds include:

- 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine iodide

- 3,3’-Diethylthiatricarbocyanine iodide

- 3,3’-Diethylthiacarbocyanine iodide

These compounds share similar structural features but differ in their specific absorption and emission wavelengths, making each suitable for different applications .

生物活性

1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate (often abbreviated as HMIC) is a synthetic dye belonging to the cyanine family. This compound has garnered attention in various fields, particularly in biological and biomedical research, due to its unique optical properties and potential applications in imaging and diagnostics. This article aims to provide a comprehensive overview of the biological activity of HMIC, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C29H33N2.ClO4

- Molecular Weight : 490.03 g/mol

- Purity : ≥97% (HPLC)

HMIC operates primarily through its interactions with biological molecules, influencing various cellular processes. Key mechanisms include:

- Fluorescence : HMIC exhibits strong fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging.

- Binding Affinity : The compound can bind to nucleic acids and proteins, which may alter their functions and stability.

- Cell Membrane Permeability : The structure of HMIC allows it to penetrate cell membranes effectively, facilitating intracellular delivery.

Cellular Effects

Research indicates that HMIC can influence several cellular activities:

- Cell Proliferation : Studies have shown that HMIC can modulate cell growth and division. It has been observed to enhance proliferation in certain cell lines under specific conditions.

- Apoptosis Induction : In contrast to its proliferative effects, HMIC has also been reported to induce apoptosis in cancerous cells. This duality makes it a candidate for targeted cancer therapies.

- Reactive Oxygen Species (ROS) Production : HMIC exposure has been linked to increased ROS levels within cells, which can lead to oxidative stress and subsequent cellular damage.

Toxicological Profile

While HMIC shows promise in various applications, understanding its toxicity is crucial. The following aspects are noteworthy:

- Cytotoxicity : In vitro studies have demonstrated that high concentrations of HMIC can lead to cytotoxic effects, particularly in non-cancerous cell lines.

- Genotoxicity : Limited studies suggest potential genotoxic effects; however, further research is needed to establish a clear link.

Case Study 1: Imaging Applications

A study highlighted the use of HMIC as a fluorescent marker for live-cell imaging. The researchers utilized HMIC to visualize cellular structures in real-time, demonstrating its effectiveness in tracking cellular dynamics without significant toxicity at low concentrations.

Case Study 2: Cancer Therapeutics

In another investigation, HMIC was evaluated for its ability to target cancer cells selectively. The findings indicated that HMIC could induce apoptosis in breast cancer cell lines while sparing normal cells, suggesting its potential as a therapeutic agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C29H33N2.ClO4 |

| Molecular Weight | 490.03 g/mol |

| Purity | ≥97% (HPLC) |

| Fluorescence Peak Wavelength | 800 nm |

| Biological Effect | Observation |

|---|---|

| Cell Proliferation | Enhanced in specific cell lines |

| Apoptosis Induction | Observed in cancer cells |

| ROS Production | Increased levels detected |

属性

IUPAC Name |

1,3,3-trimethyl-2-[7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N2.ClHO4/c1-28(2)22-16-12-14-18-24(22)30(5)26(28)20-10-8-7-9-11-21-27-29(3,4)23-17-13-15-19-25(23)31(27)6;2-1(3,4)5/h7-21H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQOULZCPKJYMM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066087 | |

| Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; [Acros Organics MSDS] | |

| Record name | 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16595-48-5 | |

| Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, perchlorate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16595-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)hepta-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the solvent environment impact the singlet oxygen quenching ability of 1,1′,3,3,3′,3′-Hexamethylindotricarbocyanine perchlorate?

A1: The research indicates that the singlet oxygen quenching constant for 1,1′,3,3,3′,3′-Hexamethylindotricarbocyanine perchlorate can vary significantly depending on the solvent. [] The study observed that solvents exhibiting high values on the π* scale of Kamlet, Abboud, Abraham, and Taft correlated with larger quenching constants for the dye. This suggests that solvents with higher polarizability enhance the charge transfer process, which is proposed as the primary mechanism for singlet oxygen quenching by this cyanine dye.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。